molecular formula C16H20N2O4S B2748475 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol CAS No. 1396850-01-3

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2748475
CAS No.: 1396850-01-3
M. Wt: 336.41
InChI Key: KSDGNXGMNGOYDL-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a furan-2-yl group and a phenylsulfonyl moiety linked via an ethanol backbone.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14/h1-7,12,15,19H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGNXGMNGOYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions.

    Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.

    Final coupling: The final step would involve coupling the furan and piperazine derivatives under suitable conditions, possibly using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, while the phenylsulfonyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonyl Groups

Compound 4j ()
  • Structure: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol.
  • Key Features: Indole-sulfonyl group, methoxyphenyl-piperazine, and ethanol linker.
  • Activity : High 5-HT6 receptor binding affinity (pKi = 7.83) and potent antagonism (IC50 = 32 nM in calcium mobilization assays).
  • Comparison: The target compound replaces the indole-sulfonyl group with a phenylsulfonyl moiety and substitutes the methoxyphenyl-piperazine with a furan-2-yl group.
Compound 7p ()
  • Structure: 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone.
  • Key Features: Phenylsulfonyl-piperazine, tetrazole-thio substituent, and ethanone linker.
  • Comparison: The target compound’s ethanol linker (vs. The furan-2-yl group may confer distinct electronic properties compared to the tetrazole-thio substituent .
4-(4-Aminophenyl)piperazin-1-ylmethanone ()
  • Structure: Ketone-linked furan and piperazine with an aminophenyl group.
  • Synthesis : Involves nucleophilic aromatic substitution and nitro reduction.

Pharmacological Targets and Activities

5-HT6 Receptor Antagonists ()
  • Examples : Compounds 4b, 4g, and 4j () and indole-piperazine hybrids ().
  • Mechanism : High binding affinity to 5-HT6 receptors via sulfonylated piperazine and aromatic substituents.
  • However, the absence of an indole or methoxyphenyl group may shift activity profiles .
Antiproliferative Agents ()
  • Examples : Compounds 7n–7r with tetrazole-thio or trifluoromethylphenyl substituents.
  • Comparison: The target compound’s furan ring could mimic electron-rich heterocycles in antiproliferative agents, though its ethanol linker differs from ethanone or thioether linkers in known active compounds .
Enzyme Inhibitors ()
  • Examples : Thiazolylhydrazone derivatives () and pyridine-based CYP51 inhibitors ().
  • Comparison : The hydroxyl group in the target compound may interact with catalytic sites of enzymes like acetylcholinesterase (AChE) or CYP51, similar to hydrazone or pyridine motifs .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Key Substituents Pharmacological Activity Key Data Reference
Target Compound Furan-2-yl, phenylsulfonyl-piperazine Hypothesized: 5-HT6 antagonism N/A N/A
4j () Indole-sulfonyl, methoxyphenyl 5-HT6 antagonism pKi = 7.83; IC50 = 32 nM
7p () Tetrazole-thio, trifluoromethylphenyl Antiproliferative N/A
4-(4-Aminophenyl)piperazin-1-ylmethanone Furan, aminophenyl Synthetic intermediate N/A

Biological Activity

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound comprises a furan ring, a piperazine ring, and a phenylsulfonyl group, which collectively contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Component Description
Furan RingContributes to reactivity and potential pharmacological effects.
Piperazine RingKnown for interactions with neurotransmitter receptors, influencing mood and anxiety pathways.
Phenylsulfonyl GroupEnhances binding affinity or selectivity towards biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. The piperazine moiety is known to modulate these receptors, potentially leading to anxiolytic or antidepressant effects. Additionally, the phenylsulfonyl group may facilitate interactions with various enzymes and proteins, thereby influencing multiple signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing the piperazine structure often exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the phenylsulfonyl group may enhance this activity by improving the compound's solubility and membrane permeability.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of piperazine compounds can inhibit the proliferation of cancer cells, such as breast adenocarcinoma (MCF-7) cells. The mechanism involves inducing apoptosis and downregulating anti-apoptotic proteins like BCL2, which is critical in cancer progression.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Enterococcus faecalis and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 3 μg/mL.

Study 2: Anticancer Activity

In another study focusing on anticancer effects, the compound was tested against MCF-7 cells under hypoxic conditions. The findings revealed that it reduced cell viability significantly at concentrations as low as 5 μM, suggesting a potent anticancer activity attributed to its structural components.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound Structural Differences Biological Activity
1-(Furan-2-yl)-2-(4-methylpiperazin-1-yl)ethanolMethyl group instead of phenylsulfonylAltered electronic properties affecting activity
1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperidin-1-yl)ethanolPiperidine ring instead of piperazineDifferent steric and electronic characteristics

The distinct combination of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Q & A

Q. What strategies minimize synthetic byproducts during scale-up?

  • Process optimization :
  • Use flow chemistry to control exothermic reactions .
  • Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .

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